molecular formula C11H14N2O2 B1321350 1-(Pyridin-3-yl)piperidine-4-carboxylic acid CAS No. 330985-24-5

1-(Pyridin-3-yl)piperidine-4-carboxylic acid

Cat. No. B1321350
M. Wt: 206.24 g/mol
InChI Key: ZXEJDCPGBVQIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)piperidine-4-carboxylic acid is a compound that can be considered as a derivative of piperidine with a pyridine moiety attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position. This structure suggests potential for interaction with biological systems, possibly as a ligand for receptors or enzymes due to the presence of both the basic nitrogen of the pyridine and the acidic carboxylic group.

Synthesis Analysis

The synthesis of related piperidine derivatives has been explored through various methods. One approach involves a one-pot cascade synthesis using biocatalytic processes, which can yield enantiomerically pure chiral mono- and disubstituted piperidines from keto acids or keto aldehydes . Another method for synthesizing disubstituted piperidines includes a one-pot oxidative decarboxylation-beta-iodination of amino acids, which allows for the introduction of different substituents at the C-2 position . Additionally, a Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles followed by hydrolysis has been used to generate a library of fused pyridine carboxylic acids .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Pyridin-3-yl)piperidine-4-carboxylic acid has been studied using various spectroscopic techniques. For instance, the vibrational spectral analysis of 1-(pyrid-4-yl)piperazine, a related compound, was carried out using FT-IR and FT-Raman spectroscopy, and its molecular structure was determined by X-ray crystallography . Similarly, the crystal and molecular structure of a 1:1 complex between piperidine-3-carboxylic acid and p-hydroxybenzoic acid was studied by X-ray diffraction, FTIR, and NMR spectroscopy .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be influenced by the presence of functional groups. For example, the phosphonoalkyl substituents on piperidine-2-carboxylic acids have been shown to confer potent NMDA receptor antagonist activity, which is relevant for therapeutic applications . The coordination of pyridine carboxylic acids with various metals has also been explored, leading to the formation of coordination polymers with different dimensionalities .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be deduced from their molecular structure and functional groups. The acid-base properties of 1-(pyrid-4-yl)piperazine were reported, indicating its potential as a solid-supported analogue of 4-N,N-dimethyl-aminopyridine . The diastereomeric complex of piperidine-3-carboxylic acid with tartaric acid revealed insights into the stereochemistry and hydrogen bonding interactions of such compounds . Additionally, the spectroscopic studies of the 1:1 complex of piperidine-4-carboxylic acid with 2,6-dichloro-4-nitrophenol provided information on the hydrogen bonding network and vibrational spectra .

Scientific Research Applications

Cancer Treatment Research

1-(Pyridin-3-yl)piperidine-4-carboxylic acid derivatives have been explored as potential treatments for cancer. A specific compound, 2-methyl piperidine-4-carboxylic acid, has shown effectiveness in inhibiting Aurora A, an enzyme involved in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

Synthesis of Piperidine Derivatives

The chemical has been used in the synthesis of various piperidine derivatives. This includes the creation of dihydroquinazolin-4(1H)-ones and polyhydroquinolines, where it functions as a building block in the synthesis process (A. Ghorbani‐Choghamarani & G. Azadi, 2015).

Nanotechnology Applications

In the field of nanotechnology, piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been synthesized for potential use in various chemical reactions (A. Ghorbani‐Choghamarani & G. Azadi, 2015).

Spectroscopic and Quantum Studies

The compound has also been the subject of spectroscopic and quantum mechanical studies. This includes investigations into its spectroscopic properties using techniques like FT-IR, NMR, and UV, as well as quantum chemical methods (P. Devi, A. Bishnoi & S. Fatma, 2020).

Surface Finishing Applications

In industrial applications, derivatives of 1-(Pyridin-3-yl)piperidine-4-carboxylic acid have been used as additives in the electrolytic coloring of anodized aluminum, affecting the throwing power and resistance to atmospheric oxidation (R. Moshohoritou, I. Tsangaraki-Kaplanoglou & C. Kotsira, 1994).

Antimicrobial Research

This compound has been studied for its potential antimicrobial activity. Derivatives of the compound have shown variable and modest activity against bacteria and fungi (N. Patel, S. N. Agravat & Faiyazalam M. Shaikh, 2011).

properties

IUPAC Name

1-pyridin-3-ylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-3-6-13(7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEJDCPGBVQIKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612595
Record name 1-(Pyridin-3-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-yl)piperidine-4-carboxylic acid

CAS RN

330985-24-5
Record name 1-(Pyridin-3-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.